“N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is a chemical compound with the CAS Number: 110235-22-8 . It has a molecular weight of 194.11 . The IUPAC name for this compound is N-(3-(trifluoromethyl)isoxazol-5-yl)acetamide .
The InChI code for “N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is 1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) . This indicates the molecular structure of the compound.
“N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide” is a powder at room temperature .
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is an organic compound characterized by a trifluoromethyl group attached to an oxazole ring, which in turn is linked to an acetamide group. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure enhances its reactivity and biological activity, making it a valuable building block in the development of more complex molecules.
The compound can be synthesized through specific chemical reactions involving acetic anhydride or acetyl chloride and 3-(trifluoromethyl)-1,2-oxazole. It is commercially available from various chemical suppliers, including BenchChem, which provides detailed information on its applications and safety considerations.
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide belongs to the class of heterocyclic compounds, specifically oxazoles. It is also classified as an acetamide due to the presence of the acetamide functional group. The trifluoromethyl group enhances its properties and reactivity, placing it in a category of compounds that exhibit unique chemical behaviors due to the influence of fluorine atoms.
The synthesis of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide typically involves the reaction of 3-(trifluoromethyl)-1,2-oxazole with acetic anhydride or acetyl chloride. This reaction is usually conducted in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide group.
The molecular structure of N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide consists of:
The molecular formula is C₇H₆F₃N₃O, and its molecular weight is approximately 201.14 g/mol. The compound's structure can be represented as follows:
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide involves its interaction with biological targets at the molecular level. The presence of the trifluoromethyl group increases lipophilicity, enhancing membrane permeability and interaction with proteins and enzymes.
Research indicates that this compound may modulate enzyme activity or receptor binding, leading to various biological effects such as antimicrobial or anti-inflammatory activities. These properties are currently under investigation for potential therapeutic applications.
Key physical properties include:
Chemical properties include:
Relevant data from studies suggest that this compound exhibits significant thermal stability and reactivity towards electrophiles due to the electron-withdrawing nature of the trifluoromethyl group .
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide has several scientific applications:
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle featuring oxygen and nitrogen atoms at adjacent positions. This scaffold is prized for its balanced physicochemical profile, combining moderate aromaticity with metabolic stability and hydrogen-bonding capacity. The oxygen atom confers enhanced solubility relative to all-carbon rings, while the nitrogen atom serves as a hydrogen-bond acceptor, facilitating target engagement. Over 20 U.S. Food and Drug Administration-approved drugs incorporate this motif, exemplified by Tafamidis (transthyretin stabilizer for amyloidosis) and Oxaprozin (nonsteroidal anti-inflammatory drug) [7].
The 1,2-oxazole ring enhances molecular rigidity, reducing the entropic penalty upon binding to biological targets. Its aromatic character enables π-stacking interactions with protein residues like phenylalanine, tyrosine, and tryptophan, which is critical for anchoring ligands in binding pockets. For instance, tubulin polymerization inhibitors bearing the 1,2-oxazole nucleus exploit these interactions to disrupt microtubule assembly in cancer cells, demonstrating nanomolar potency against lymphoma models [5]. Additionally, the ring’s metabolic resilience to oxidative degradation contributes to improved pharmacokinetic profiles, as evidenced by the development of antifungal agents where the oxazole core remains intact during hepatic processing [3] [7].
Table 1: Representative 1,2-Oxazole-Containing Pharmaceuticals
Drug Name | Therapeutic Indication | Mechanism of Action |
---|---|---|
Tafamidis | Transthyretin amyloidosis | Transthyretin stabilizer |
Oxaprozin | Rheumatoid arthritis | Cyclooxygenase inhibition |
Sulfisoxazole | Bacterial infections | Dihydropteroate synthase inhibition |
Danazol | Endometriosis | Gonadotropin inhibitor |
Leflunomide | Rheumatoid arthritis | Dihydroorotate dehydrogenase inhibition |
The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry due to its profound influence on molecular properties. Statistical analysis of 28,003 compound pairs revealed that replacing methyl (-CH₃) with -CF₃ enhances biological activity by ≥10-fold in 9.19% of cases, particularly when positioned near phenylalanine, histidine, or arginine residues in target proteins [2]. This enhancement stems from three key effects:
Quantum mechanics/molecular mechanics (QM/MM) calculations demonstrate that -CF₃ substitution on aromatic systems yields binding energy gains up to −4.36 kcal/mol, primarily driven by electrostatic and solvation effects [2]. This is exemplified in trifluoromethyl pyrimidine derivatives, where the -CF₃ group enhances antifungal activity against Botryosphaeria dothidea (90% inhibition at 50 μg/mL) by optimizing hydrophobic pocket occupancy [3] [6].
Table 2: Physicochemical Effects of -CH₃ vs. -CF₃ Substitution
Property | -CH₃ Group | -CF₃ Group | Pharmacological Impact |
---|---|---|---|
Hansch π Value | 0.56 | 0.88 | Enhanced membrane permeability |
σₘ (Hammett) | −0.07 | 0.43 | Altered electron distribution |
Bond Dissociation | 435 kJ/mol (C–H) | 485 kJ/mol (C–F) | Resistance to oxidative metabolism |
Molecular Volume | 22 ų | 38 ų | Improved steric complementarity |
Acetamide derivatives (-NHC(O)CH₃) have evolved from early solvent-like structures to targeted pharmacophores. Their development parallels three key phases:
The acetamide group’s conformational rigidity is particularly valuable when linked to heterocycles. In N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide, the amide bond adopts a planar configuration, facilitating optimal alignment with target residues. This geometry is critical for interactions with residues like Thrα5 and Asnβ258 in tubulin, where the acetamide carbonyl forms a hydrogen bond with the backbone N–H of Valβ181 [5].
Table 3: Evolution of Acetamide-Containing Bioactive Compounds
Era | Representative Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
Pre-1980s | Phenoxy acetamides | Herbicides | Synthesis via nucleophilic substitution |
1980s–2000s | Pyrrolo[2,3-d]oxazole acetamides | Anticancer | Tubulin polymerization inhibition |
2010s–Present | Quinazolinone acetamides | Antiparasitic | Dual targeting of parasite/host |
2010s–Present | Trifluoromethyl oxazole acetamides | Antifungal/anticancer | Synergistic heterocyclic effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: